![molecular formula C16H17N3O8S B250589 2-{2-[2-Nitro-4-(3-nitro-benzenesulfonyl)-phenylamino]-ethoxy}-ethanol](/img/structure/B250589.png)
2-{2-[2-Nitro-4-(3-nitro-benzenesulfonyl)-phenylamino]-ethoxy}-ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{2-[2-Nitro-4-(3-nitro-benzenesulfonyl)-phenylamino]-ethoxy}-ethanol, also known as NBDHEX, is a small molecule inhibitor that has gained popularity in recent years due to its potential therapeutic applications in cancer treatment.
Mecanismo De Acción
2-{2-[2-Nitro-4-(3-nitro-benzenesulfonyl)-phenylamino]-ethoxy}-ethanol exerts its anti-cancer effects through the inhibition of heat shock protein 90 (HSP90), a chaperone protein that is essential for the stability and function of many oncogenic proteins. By inhibiting HSP90, this compound destabilizes these oncogenic proteins, leading to their degradation and ultimately causing cancer cell death.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis, or programmed cell death, in cancer cells. It also inhibits the migration and invasion of cancer cells, which are key processes in cancer metastasis. In addition, this compound has been found to reduce the expression of various markers of inflammation and angiogenesis, which are important processes in tumor growth and progression.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2-{2-[2-Nitro-4-(3-nitro-benzenesulfonyl)-phenylamino]-ethoxy}-ethanol is its specificity for HSP90, which reduces the risk of off-target effects. It also has good bioavailability and can be administered orally. However, this compound has relatively low potency compared to other HSP90 inhibitors, which may limit its efficacy in certain cancer types. In addition, this compound has poor solubility in aqueous solutions, which can make it challenging to work with in lab experiments.
Direcciones Futuras
There are several future directions for the research and development of 2-{2-[2-Nitro-4-(3-nitro-benzenesulfonyl)-phenylamino]-ethoxy}-ethanol. One area of interest is the identification of biomarkers that can predict the response of cancer cells to this compound treatment. This could help to identify patients who are most likely to benefit from this compound therapy. Another direction is the optimization of the synthesis method to improve the potency and solubility of this compound. Finally, the combination of this compound with other anti-cancer agents is an area of active research, as it may enhance the therapeutic efficacy of this compound.
Métodos De Síntesis
The synthesis of 2-{2-[2-Nitro-4-(3-nitro-benzenesulfonyl)-phenylamino]-ethoxy}-ethanol involves the reaction of 2-aminoethoxyethanol with 2-nitro-4-(3-nitrobenzenesulfonyl)aniline in the presence of a base such as potassium carbonate. The reaction mixture is then stirred for several hours at room temperature to obtain the desired product. The purity of the compound can be improved through recrystallization.
Aplicaciones Científicas De Investigación
2-{2-[2-Nitro-4-(3-nitro-benzenesulfonyl)-phenylamino]-ethoxy}-ethanol has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and melanoma. This compound has also been found to sensitize cancer cells to chemotherapy and radiation therapy, making it a promising candidate for combination therapy.
Propiedades
Fórmula molecular |
C16H17N3O8S |
|---|---|
Peso molecular |
411.4 g/mol |
Nombre IUPAC |
2-[2-[2-nitro-4-(3-nitrophenyl)sulfonylanilino]ethoxy]ethanol |
InChI |
InChI=1S/C16H17N3O8S/c20-7-9-27-8-6-17-15-5-4-14(11-16(15)19(23)24)28(25,26)13-3-1-2-12(10-13)18(21)22/h1-5,10-11,17,20H,6-9H2 |
Clave InChI |
SLRVCGXZRCZJNO-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)S(=O)(=O)C2=CC(=C(C=C2)NCCOCCO)[N+](=O)[O-])[N+](=O)[O-] |
SMILES canónico |
C1=CC(=CC(=C1)S(=O)(=O)C2=CC(=C(C=C2)NCCOCCO)[N+](=O)[O-])[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


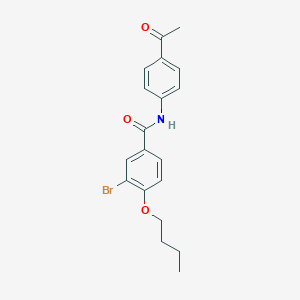
![N-[(4-chlorophenyl)acetyl]-N'-[4-(tetrahydro-2-furanylmethoxy)phenyl]thiourea](/img/structure/B250507.png)
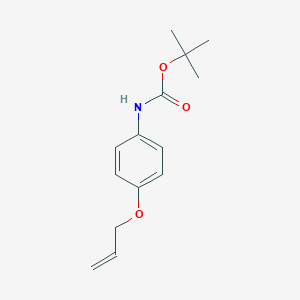
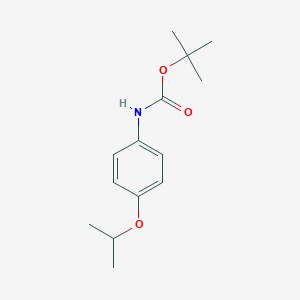
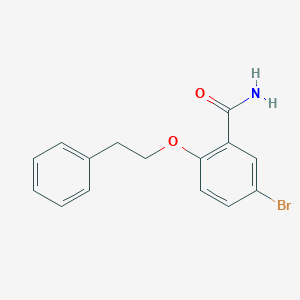
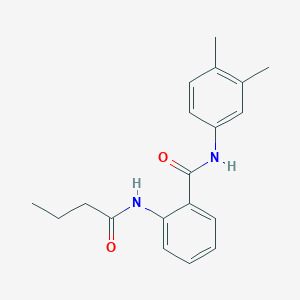
![N-[2-(1-azepanylcarbonyl)phenyl]-N'-ethylthiourea](/img/structure/B250514.png)
![2-[butyryl(methyl)amino]-N-(2-phenylethyl)benzamide](/img/structure/B250516.png)
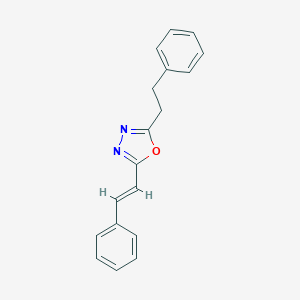
![2-(4-chloro-3-methylphenoxy)-N-(4-{[(2,6-dimethoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B250519.png)
![Ethyl 2-ethyl-3-[(2-thienylcarbonyl)hydrazono]butanoate](/img/structure/B250522.png)
![2-(4-bromo-2-isopropyl-5-methylphenoxy)-N-[4-(1-pyrrolidinylsulfonyl)phenyl]acetamide](/img/structure/B250525.png)
![N-{4-[(4-ethoxyanilino)sulfonyl]phenyl}-2-thiophenecarboxamide](/img/structure/B250528.png)
![N-(2,4-dichlorophenyl)-4-{2-[(4-methylphenyl)sulfonyl]hydrazino}-4-oxobutanamide](/img/structure/B250531.png)
